N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide
Description
Properties
Molecular Formula |
C19H18N4O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide |
InChI |
InChI=1S/C19H18N4O3/c24-18(11-16-19(25)23-14-7-3-4-8-15(14)26-16)20-10-9-17-21-12-5-1-2-6-13(12)22-17/h1-8,16H,9-11H2,(H,20,24)(H,21,22)(H,23,25) |
InChI Key |
MKCRFDNXEGLELH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CC3C(=O)NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Benzoxazine Moiety: This involves the reaction of 2-aminophenol with formaldehyde and a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the benzimidazole and benzoxazine intermediates through an acetamide linkage. This can be facilitated by using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and benzoxazine rings.
Reduction: Reduction reactions can target the nitro groups if present in the benzimidazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products depend on the specific reactions but can include various substituted derivatives of the original compound, such as halogenated or hydroxylated products.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide exhibit significant anticancer properties. The benzimidazole moiety is particularly noteworthy as it has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types.
Case Study:
A study conducted on benzimidazole derivatives demonstrated their effectiveness against breast cancer cell lines, showing a reduction in cell viability by up to 70% at specific concentrations. This suggests that the compound may possess similar or enhanced anticancer activity due to its dual heterocyclic nature.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Benzimidazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi.
Research Findings:
A comparative analysis of various benzimidazole derivatives revealed that those with additional hydroxyl or benzoxazine functionalities exhibited enhanced antimicrobial activity. For instance, modifications leading to increased lipophilicity improved membrane penetration and efficacy against resistant strains of bacteria .
Pest Resistance
This compound may also play a role in agricultural practices, particularly in pest management. The compound's structural analogs have been studied for their role in plant defense mechanisms against pests such as the European corn borer.
Findings:
Research indicates that hydroxamic acids derived from benzoxazine structures are involved in the defense responses of maize plants against lepidopteran pests. The application of these compounds could enhance pest resistance in crops through biochemical pathways that deter feeding or induce plant defenses .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1H-Benzimidazole Derivatives | Benzimidazole ring | Anticancer | Lacks benzoxazine structure |
| 3-Hydroxybenzoxazine Derivatives | Benzoxazine ring | Neuroprotective | Lacks benzimidazole moiety |
| This compound | Dual heterocyclic structure | Anticancer, Antimicrobial | Synergistic effects from both moieties |
This table illustrates how this compound stands out due to its unique combination of structural features, potentially enhancing its biological activity compared to other compounds.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide involves its interaction with biological macromolecules. The benzimidazole ring can intercalate with DNA, disrupting replication and transcription processes. The benzoxazine moiety can interact with proteins, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Molecular Diversity
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Heterocycle Variations : Replacement of benzoxazine with benzothiazine (e.g., sulfur instead of oxygen) alters electronic properties and bioavailability .
- Functional Groups : The acetamide linker in the target compound contrasts with ester () or hydrazide () groups, influencing metabolic stability and hydrogen-bonding capacity.
- Substituent Effects : Bulky groups like adamantyl () may enhance lipophilicity but reduce solubility, whereas polar hydroxy groups (target compound) improve aqueous interactions.
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide, a compound with the CAS number 1574346-54-5, has attracted attention due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound consists of a benzimidazole moiety linked to a benzoxazine structure through an ethyl chain. Its molecular formula is with a molecular weight of 350.4 g/mol. The structural characteristics contribute to its biological properties, particularly in pharmacological applications.
Antimicrobial Activity
Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. A study demonstrated that certain benzimidazole derivatives inhibited the growth of various bacterial strains, suggesting potential as antimicrobial agents .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds with similar structures have shown efficacy against several cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer). In vitro assays revealed that these compounds can inhibit DNA topoisomerase activity, which is crucial for cancer cell proliferation .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | HeLa | 12 | Topoisomerase I inhibition |
| This compound | MCF7 | 15 | Cytotoxicity via apoptosis |
| 1H-benzimidazole derivatives | A431 | 20 | Induction of cell cycle arrest |
Antioxidant Activity
The antioxidant properties of benzimidazole derivatives have been explored through various in vitro assays. These compounds exhibit radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases. Studies employing DPPH and ABTS assays demonstrated that certain derivatives possess significant antioxidant capabilities .
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Similar compounds interfere with DNA topoisomerases, crucial enzymes in DNA replication and transcription.
- Radical Scavenging : The presence of hydroxyl groups enhances the ability to neutralize free radicals.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting normal cell cycle progression.
Case Studies
A notable study evaluated a series of benzimidazole derivatives for their anticancer properties. The results indicated that modifications in the side chains significantly influenced the cytotoxicity and selectivity towards cancer cells . Another investigation focused on the antioxidant capacity of these compounds, revealing promising results in reducing oxidative damage in cellular models .
Q & A
Basic: What are the standard synthetic routes for N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with benzimidazole and benzoxazine precursors. For example:
- Step 1: React 2-(1H-benzimidazol-2-yl)ethylamine with a benzoxazinone derivative under reflux conditions in a polar solvent (e.g., methanol or ethanol) using a coupling agent like EDCI/HOBt .
- Step 2: Intermediate purification via recrystallization (methanol is commonly used) and monitoring via TLC (silica gel, solvent ratio 7:3 ethyl acetate/hexane) .
- Step 3: Final product characterization using 1H/13C NMR (to confirm acetamide linkage and aromatic protons), FTIR (amide C=O stretch at ~1650–1680 cm⁻¹), and mass spectrometry (to verify molecular ion peaks) .
Advanced: How can reaction yields be optimized for the benzoxazine-acetamide coupling step?
Methodological Answer:
Yield optimization requires:
- Catalyst Screening: Use of DMAP or pyridine as a base to enhance nucleophilicity during amide bond formation .
- Temperature Control: Reflux at 80–100°C for 4–6 hours ensures complete reaction while minimizing side products .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, increasing reaction efficiency .
- Real-Time Monitoring: TLC with UV visualization (Rf ~0.5 in ethyl acetate/hexane) ensures timely termination of reactions to prevent degradation .
Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H NMR: Key signals include the benzimidazole NH proton (~12.5 ppm, broad singlet), benzoxazine C3-OH proton (~5.5 ppm), and acetamide methylene protons (~3.8–4.2 ppm) .
- 13C NMR: Acetamide carbonyl (~170 ppm), benzoxazine oxygenated carbons (~70–80 ppm), and benzimidazole aromatic carbons (~110–150 ppm) .
- FTIR: Bands at 3250–3350 cm⁻¹ (N-H stretch), 1650–1680 cm⁻¹ (amide I), and 1540 cm⁻¹ (amide II) confirm functional groups .
- High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C₂₀H₁₉N₃O₃: 350.1497) .
Advanced: How are contradictory bioactivity data resolved between in vitro and in vivo models for this compound?
Methodological Answer:
- Dose-Response Calibration: Adjust dosing in animal models (e.g., Wistar rats) to account for metabolic differences. For example, oral bioavailability may require higher doses than in vitro IC₅₀ values .
- Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to in vivo efficacy not observed in cell-based assays .
- Receptor Binding Assays: Compare affinity for targets (e.g., imidazoline I₁/I₂ receptors or α-adrenergic receptors) across models to explain discrepancies .
Basic: What in vivo models are appropriate for evaluating anti-inflammatory activity?
Methodological Answer:
- Rat Paw Edema Model: Induce inflammation via carrageenan injection; measure paw volume at 0, 1, 3, and 5 hours post-dose. Compare to standards like indomethacin (10 mg/kg) .
- Histopathological Analysis: Post-sacrifice, assess tissue sections for neutrophil infiltration and cytokine levels (e.g., TNF-α via ELISA) .
Advanced: How do substituents on the benzoxazine ring influence anticonvulsant activity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -NO₂): Meta-nitro substituents enhance activity by increasing lipophilicity and blood-brain barrier penetration, as seen in derivatives like BK (3-nitrophenyl) and BJ (2-nitrophenyl) .
- Hydrophilic Groups (e.g., -OH): The 3-hydroxy group on benzoxazine improves hydrogen bonding to neuronal targets, as shown in SAR studies comparing hydroxylated vs. deoxygenated analogues .
- Quantitative Structure-Activity Relationship (QSAR): Computational modeling (e.g., DFT or molecular docking) predicts substituent effects on binding to GABA receptors .
Advanced: What strategies mitigate low solubility in aqueous buffers during bioassays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug Design: Introduce phosphate or ester groups at the 3-hydroxy position of benzoxazine, which hydrolyze in vivo to the active form .
- Nanoformulation: Encapsulate the compound in PLGA nanoparticles (size ~150 nm) to improve bioavailability and sustained release .
Basic: How is purity validated during synthesis, and what thresholds are acceptable?
Methodological Answer:
- TLC Purity: Single spot with Rf matching the standard (e.g., 0.5 in ethyl acetate/hexane) .
- HPLC: ≥95% purity using a C18 column (mobile phase: acetonitrile/water, 60:40) with UV detection at 254 nm .
- Melting Point: Sharp range (e.g., 180–182°C) consistent with literature values .
Advanced: How are computational methods integrated into the design of analogues with improved efficacy?
Methodological Answer:
- Molecular Docking: Predict binding to targets like COX-2 or GABA transaminase using AutoDock Vina; prioritize analogues with lower binding energies .
- ADMET Prediction: Tools like SwissADME assess logP (optimal 2–3), aqueous solubility, and CYP450 interactions to guide synthetic priorities .
- Dynamic Simulations: MD simulations (e.g., GROMACS) evaluate stability of ligand-receptor complexes over 100 ns trajectories .
Basic: What safety protocols are critical when handling intermediates with nitro groups?
Methodological Answer:
- Explosivity Mitigation: Avoid grinding dry nitro-containing compounds; use wet methanol for recrystallization .
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and eye protection to prevent dermal exposure .
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of toxic vapors (e.g., nitroaniline intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
